2-(Bromomethyl)-6-fluorobenzo[d]oxazole
Description
2-(Bromomethyl)-6-fluorobenzo[d]oxazole is a heterocyclic compound featuring a benzoxazole core with a bromomethyl (-CH₂Br) substituent at position 2 and a fluorine atom at position 6. The benzoxazole ring system consists of a fused benzene and oxazole (a five-membered ring containing oxygen and nitrogen) . This compound is of interest in medicinal chemistry and materials science due to its structural versatility, though specific applications are less documented compared to analogs like 2-bromo-6-fluorobenzothiazole .
Properties
Molecular Formula |
C8H5BrFNO |
|---|---|
Molecular Weight |
230.03 g/mol |
IUPAC Name |
2-(bromomethyl)-6-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H5BrFNO/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2 |
InChI Key |
KEVOUNJCESVECX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=N2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-fluorobenzo[d]oxazole typically involves the bromination of a precursor compound. One common method involves the reaction of 2-(hydroxymethyl)-6-fluorobenzo[d]oxazole with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-(Bromomethyl)-6-fluorobenzo[d]oxazole can be scaled up using continuous flow processes. This method allows for better control over reaction conditions and improved yield. The use of automated systems and advanced reactors ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-fluorobenzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(azidomethyl)-6-fluorobenzo[d]oxazole, while oxidation with potassium permanganate can introduce hydroxyl or carboxyl groups .
Scientific Research Applications
2-(Bromomethyl)-6-fluorobenzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-fluorobenzo[d]oxazole involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound enhance its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways . The compound’s ability to undergo nucleophilic substitution reactions also allows it to be modified into derivatives with enhanced biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparisons
Reactivity: The bromomethyl group in 2-(Bromomethyl)-6-fluorobenzo[d]oxazole makes it more reactive in alkylation reactions compared to its chloro analog (2-Chloro-6-fluorobenzo[d]oxazole) .
Synthetic Utility: 2-Bromo-6-fluorobenzothiazole (a benzothiazole analog) is widely used in cross-coupling reactions due to sulfur’s electronic effects, whereas the benzoxazole core in the target compound may favor oxygen-directed reactivity .
Physical Properties :
- The melting point of 2-(Bromomethyl)benzo[d]oxazole (119–120°C) serves as a benchmark; fluorination likely increases polarity and melting point in the 6-fluoro derivative .
- 6-(Bromomethyl)benzo[d]oxazole hydrobromide exhibits higher solubility in polar solvents due to the HBr adduct, contrasting with the neutral bromomethyl-fluoro analog .
Research Findings and Trends
- Synthetic Challenges : Fluorination at position 6 may require specialized precursors (e.g., fluorinated diamine intermediates) and controlled conditions to avoid side reactions .
- Structure-Activity Relationships (SAR) : The bromomethyl-fluoro combination balances reactivity (BrCH₂-) and stability (F-), offering a template for drug candidates with improved metabolic profiles .
- Emerging Analogs: Recent work on aryl-substituted benzoxazoles (e.g., 2-(quinolin-6-yl)benzo[d]oxazole) underscores the scaffold’s adaptability, though these lack the bromomethyl group’s alkylation utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
